4,5-Dichloro-8-(trifluoromethoxy)quinoline
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Overview
Description
4,5-Dichloro-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-(trifluoromethoxy)quinoline typically involves the condensation of a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions. This forms an imine, which is then cyclized to form the pyridine ring by heating in mineral oil . Another common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-8-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Scientific Research Applications
4,5-Dichloro-8-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-Dichloro-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloro-6-(trifluoromethoxy)quinoline: This compound has a similar structure but differs in the position of the chlorine and trifluoromethoxy groups.
4,7-Dichloroquinoline: Another related compound with different substitution patterns on the quinoline ring.
Uniqueness
4,5-Dichloro-8-(trifluoromethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H4Cl2F3NO |
---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
4,5-dichloro-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-5-1-2-7(17-10(13,14)15)9-8(5)6(12)3-4-16-9/h1-4H |
InChI Key |
CJEKHFZYWFLPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=NC2=C1OC(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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